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molecular formula C14H19ClN2O2 B8728886 tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No. B8728886
M. Wt: 282.76 g/mol
InChI Key: NRNBGMPMEXMWMK-UHFFFAOYSA-N
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Patent
US09018214B2

Procedure details

To a solution of 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.3 g, 7.4 mmol) in THF (20 mL) were added tert-butyl dicarbonate (4.1 g, 18.6 mmol) and dimethyl-pyridin-4-yl-amine (2.22 g, 18.6 mmol) and the solution was stirred for 2 h. Water (60 mL) was added and the product was extracted with EtOAc. The organic phase was washed with brine, dried (MgSO4), filtered and evaporated. Chromatography (SiO2, eluted with petrol-EtOAc 0-40%) gave the title compound (1.04 g). 1H NMR (Me-d3-OD): 8.04 (1H, s), 7.60 (1H, s), 3.81 (2H, s), 1.59 (9H, s), 1.40 (6H, s). MS: [M+H]+=283.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
tert-butyl dicarbonate
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.22 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]2[C:8]([CH3:12])([CH3:11])[CH2:9][NH:10][C:4]=2[CH:3]=1.[C:13](OC([O-])=O)([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].O>C1COCC1.CN(C)C1C=CN=CC=1>[C:16]([O:15][C:13]([N:10]1[C:4]2[CH:3]=[C:2]([Cl:1])[N:7]=[CH:6][C:5]=2[C:8]([CH3:12])([CH3:11])[CH2:9]1)=[O:14])([CH3:19])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC1=CC2=C(C=N1)C(CN2)(C)C
Name
tert-butyl dicarbonate
Quantity
4.1 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.22 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
Chromatography (SiO2, eluted with petrol-EtOAc 0-40%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C=2C=NC(=CC21)Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: CALCULATEDPERCENTYIELD 49.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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